Cas no 677277-70-2 (Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)-)

Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)-, is a chiral carboxylic acid derivative featuring a trifluoroacetyl-protected amino group at the 2-position. The (2S)-configuration ensures stereochemical precision, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The trifluoroacetyl group enhances stability and reactivity, facilitating selective transformations. This compound is particularly useful in peptide modifications and as a building block for bioactive molecules. Its high purity and defined stereochemistry support reproducible results in research and industrial applications. The presence of fluorine atoms further augments its utility in medicinal chemistry, offering improved metabolic stability and binding affinity in target molecules.
Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- structure
677277-70-2 structure
Product name:Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)-
CAS No:677277-70-2
MF:C6H8NO3F3
MW:199.128
CID:4136974
PubChem ID:79006992

Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)-
    • Butanoic acid, 2-[(2,2,2-trifluoroacetyl)amino]-, (2S)-
    • (S)-(+)-2-trifluoroacetylaminobutyric acid
    • (2S)-2-(trifluoroacetamido)butanoic acid
    • 2-(S)-(2,2,2-trifluoroacetylamino)-butyric acid
    • SCHEMBL1899689
    • AKOS017532110
    • EN300-4280111
    • 677277-70-2
    • Inchi: InChI=1S/C6H8F3NO3/c1-2-3(4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)/t3-/m0/s1
    • InChI Key: PEHBBHOVUUQKHN-VKHMYHEASA-N

Computed Properties

  • Exact Mass: 199.04562760Da
  • Monoisotopic Mass: 199.04562760Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 1.2

Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4280111-1.0g
(2S)-2-(trifluoroacetamido)butanoic acid
677277-70-2 95.0%
1.0g
$541.0 2025-03-15
Enamine
EN300-4280111-0.25g
(2S)-2-(trifluoroacetamido)butanoic acid
677277-70-2 95.0%
0.25g
$498.0 2025-03-15
Enamine
EN300-4280111-2.5g
(2S)-2-(trifluoroacetamido)butanoic acid
677277-70-2 95.0%
2.5g
$1063.0 2025-03-15
Enamine
EN300-4280111-0.5g
(2S)-2-(trifluoroacetamido)butanoic acid
677277-70-2 95.0%
0.5g
$520.0 2025-03-15
Enamine
EN300-4280111-0.1g
(2S)-2-(trifluoroacetamido)butanoic acid
677277-70-2 95.0%
0.1g
$476.0 2025-03-15
Enamine
EN300-4280111-0.05g
(2S)-2-(trifluoroacetamido)butanoic acid
677277-70-2 95.0%
0.05g
$455.0 2025-03-15
Enamine
EN300-4280111-10.0g
(2S)-2-(trifluoroacetamido)butanoic acid
677277-70-2 95.0%
10.0g
$2331.0 2025-03-15
Enamine
EN300-4280111-5.0g
(2S)-2-(trifluoroacetamido)butanoic acid
677277-70-2 95.0%
5.0g
$1572.0 2025-03-15

Additional information on Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)-

Comprehensive Analysis of Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- (CAS No. 677277-70-2)

Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- (CAS No. 677277-70-2) is a specialized chiral compound with significant applications in pharmaceutical and biochemical research. This molecule, characterized by its trifluoroacetyl group and (2S)-configuration, has garnered attention for its unique structural properties and potential utility in drug development. Researchers are increasingly exploring its role in peptide synthesis, enzyme inhibition, and asymmetric catalysis, aligning with the growing demand for enantioselective compounds in modern therapeutics.

The compound's CAS No. 677277-70-2 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its chiral purity and stereospecific reactivity make it valuable for designing targeted drug delivery systems, a hot topic in personalized medicine. Recent studies highlight its compatibility with green chemistry principles, addressing sustainability concerns in synthetic workflows—a key focus for industries aiming to reduce environmental footprints.

In the context of AI-driven drug discovery, Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- exemplifies how computational models predict molecular interactions. Searches for "chiral building blocks for APIs" or "trifluoroacetyl derivatives in medicinal chemistry" reflect its relevance. The compound’s metabolic stability and bioavailability profiles are also under scrutiny, as these factors dominate discussions in preclinical research forums.

From a technical perspective, the (2S)-configuration ensures optimal binding affinity in receptor-ligand interactions, a principle leveraged in GPCR-targeted therapies. Its carboxylic acid moiety further enables derivatization for prodrug formulations, a strategy gaining traction to enhance drug efficacy. Analytical techniques like HPLC and NMR are essential for verifying its purity, a recurring query among quality control professionals.

Market trends indicate rising demand for high-purity chiral compounds, driven by advancements in biologics and small-molecule drugs. As regulatory agencies emphasize ICH Q7 compliance, suppliers of CAS No. 677277-70-2 must prioritize GMP-grade synthesis protocols. This aligns with frequent searches for "scalable synthesis of enantiopure acids" and "CFR Part 11-compliant documentation."

In summary, Butanoic acid, 2-[(trifluoroacetyl)amino]-, (2S)- represents a nexus of innovation in synthetic chemistry and drug design. Its multifaceted applications—from asymmetric synthesis to bioconjugation—underscore its importance in addressing contemporary challenges in life sciences and material engineering.

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